4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Properties of Related Compounds
- The synthesis of novel compounds using 2-chlorobenzaldehyde, closely related to 4-(3-Benzyloxyphenylthio)-2-chlorobenzaldehyde, has been extensively studied. For instance, the reaction of 2-chlorobenzaldehyde with cyanothioacetamide and dibenzoylmethane has led to the synthesis of complex heterocyclic compounds, which are significant in medicinal chemistry and material sciences (Krivokolysko et al., 2001).
Condensation Reactions and Molecular Structures
- 2-Chlorobenzaldehyde has been used in various condensation reactions to create new molecular structures. Such reactions are crucial for developing new pharmaceuticals and materials with specific properties. For instance, the compound has been used in the synthesis of 3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates (Krivokolysko et al., 2001), and in the preparation of various isoxazole derivatives with potential antimicrobial activities (JagadeeshPrasad et al., 2015).
Applications in Organic Semiconductors
- Derivatives of chlorobenzaldehyde have been explored for their potential use in organic semiconductors. For example, benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers have been synthesized and evaluated for their suitability as p-channel organic semiconductors (Kashiki et al., 2011). This highlights the importance of chlorobenzaldehyde derivatives in the development of new materials for electronic devices.
Crystal and Molecular Structure Studies
- The molecular structure of chlorobenzaldehyde derivatives, like 2-chlorobenzaldehyde, has been a subject of extensive research, providing insights into the properties of these compounds. For example, gas-phase electron diffraction studies have been conducted to understand the molecular structure of 2-chlorobenzaldehyde (Schāfer et al., 1976) These studies are fundamental in the field of crystallography and help in designing molecules with desired properties for various applications.
Properties
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)sulfanylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO2S/c21-20-12-19(10-9-16(20)13-22)24-18-8-4-7-17(11-18)23-14-15-5-2-1-3-6-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYHTNGNWRGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)C=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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